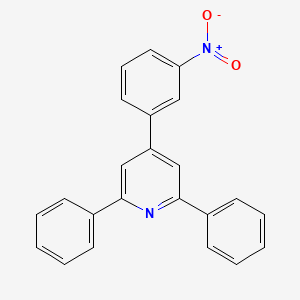

4-(3-Nitrophenyl)-2,6-diphenylpyridine

Description

Significance of Pyridine (B92270) Scaffolds in Modern Organic Synthesis and Materials Science

The pyridine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern organic chemistry and materials science. nih.govresearchgate.net Its unique electronic properties, arising from the electronegative nitrogen atom, impart characteristics such as basicity, water solubility, and stability that make it a versatile building block. researchgate.net In the realm of pharmaceuticals, the pyridine scaffold is considered a "privileged structure" and is integral to a vast number of drugs, including vitamins (like B6), coenzymes, and numerous FDA-approved therapeutics for conditions ranging from cancer to hypertension and viral infections. nih.govresearchgate.net The ability of the pyridine nucleus to act as a bioisostere for benzene (B151609) rings and to form hydrogen bonds is crucial in drug design. researchgate.net

In materials science, the electron-deficient nature of the pyridine ring makes it a valuable component in the design of functional organic materials. Pyridine derivatives are utilized in the development of organic light-emitting diodes (OLEDs), fluorescent chemosensors, and photosensitizers. nih.govpnu.ac.irechemcom.com Their capacity for π-stacking and coordination with metal ions has led to their use in supramolecular chemistry and the construction of complex, functional architectures. pnu.ac.irderpharmachemica.com

Overview of Polysubstituted Pyridine Derivatives in Academic Research

Polysubstituted pyridines, particularly those with multiple aryl groups, are a significant focus of academic research due to their diverse applications. The substitution pattern on the pyridine ring allows for fine-tuning of the molecule's steric and electronic properties, leading to tailored functionalities. 2,4,6-trisubstituted pyridines, often referred to as Kröhnke pyridines, are a prominent class within this family. derpharmachemica.com

Research into polysubstituted pyridines is driven by their potential as:

Biologically Active Agents: Many derivatives are investigated for antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities. researchgate.netderpharmachemica.comfrontiersin.org

Functional Materials: Their photophysical properties, such as fluorescence, make them candidates for optoelectronic devices and chemical sensors. pnu.ac.irechemcom.com

Synthetic Intermediates: They serve as versatile building blocks for the synthesis of more complex molecular systems and ligands for catalysis. nih.gov

The synthesis of these compounds is a key area of study, with numerous methods developed to achieve efficient and regioselective construction of the pyridine ring. One-pot multicomponent reactions are particularly favored for their efficiency and atom economy in generating molecular diversity. nih.govderpharmachemica.comresearchgate.net

Specific Context of 4-(3-Nitrophenyl)-2,6-diphenylpyridine within Heterocyclic Chemistry Research

While extensive literature on this compound is not widely available, its structural features firmly place it within two significant domains of heterocyclic chemistry research: medicinal chemistry and materials science.

The synthesis of this compound can be achieved through established methods for creating 2,4,6-triarylpyridines. The Kröhnke pyridine synthesis is a classic and versatile method for this purpose. wikipedia.orgresearchgate.net A common one-pot variation involves the reaction of acetophenone (B1666503) (two equivalents), 3-nitrobenzaldehyde (B41214) (one equivalent), and a nitrogen source like ammonium (B1175870) acetate (B1210297). derpharmachemica.com This approach allows for the convergent assembly of the highly functionalized pyridine core.

The research interest in this specific compound stems from the combination of its substituent groups:

2,6-Diphenylpyridine (B1197909) Core: This framework provides a rigid, planar structure with potential for interesting photophysical properties and π-stacking interactions, making it a candidate for applications in materials science, similar to other 4-aryl-2,6-diphenylpyridine derivatives. pnu.ac.irnih.gov

4-(3-Nitrophenyl) Substituent: The presence of a nitrophenyl group is significant in medicinal chemistry, as this moiety is found in various biologically active compounds. frontiersin.org The strong electron-withdrawing nature of the nitro group can modulate the electronic properties of the entire molecule, influencing its potential as a therapeutic agent or as a component in electronic materials.

Research on structurally related compounds highlights the potential applications of this compound. For instance, various nitrophenyl-substituted pyridines have been explored for their potential pharmacological activities. nih.govresearchgate.net In parallel, other 4-aryl-2,6-diarylpyridines have been synthesized and studied for their fluorescence properties, indicating a potential role for the title compound in the development of novel optoelectronic materials. pnu.ac.irechemcom.com Therefore, this compound stands as a molecule of interest at the intersection of synthetic methodology, medicinal chemistry, and materials science.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(3-nitrophenyl)-2,6-diphenylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16N2O2/c26-25(27)21-13-7-12-19(14-21)20-15-22(17-8-3-1-4-9-17)24-23(16-20)18-10-5-2-6-11-18/h1-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQXKTOQSYOFGEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 4 3 Nitrophenyl 2,6 Diphenylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as a cornerstone in the structural analysis of organic compounds, providing unparalleled insight into the connectivity and environment of individual atoms within a molecule.

The ¹H NMR spectrum of 4-(3-Nitrophenyl)-2,6-diphenylpyridine, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the various protons in the molecule. The spectrum is characterized by a series of multiplets in the aromatic region.

Based on available data, the proton chemical shifts for this compound are observed in the aromatic region. A singlet at 8.59 ppm is assigned to the proton on the nitrophenyl ring positioned between the two nitrogen atoms of the nitro group. A doublet at 8.33 ppm is also reported, corresponding to another proton on the 3-nitrophenyl ring. nih.gov The protons of the two phenyl rings at positions 2 and 6 of the pyridine (B92270) core, along with the remaining protons of the pyridine and nitrophenyl rings, produce a complex series of signals.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Inferred Proton Assignment |

|---|---|---|

| 8.59 | Singlet (s) | Aromatic H (nitrophenyl) |

Note: The full assignment of all aromatic protons requires more detailed spectral analysis, including 2D NMR data.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Proposed Carbon Assignment |

|---|

| Carbons of the pyridine ring |

| Carbons of the diphenyl substituents |

| Carbons of the 3-nitrophenyl substituent |

Note: The above table represents a proposed assignment based on general principles of ¹³C NMR spectroscopy. Definitive assignments would require further experimental data, such as that from 2D NMR experiments.

While specific 2D NMR data for this compound are not available in the searched literature, these techniques are indispensable for the unambiguous assignment of ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to identify adjacent protons within the phenyl, nitrophenyl, and pyridine rings.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) would establish direct one-bond correlations between protons and the carbon atoms they are attached to. This would be crucial for assigning the signals of the protonated carbons in all three aromatic ring systems.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly valuable for identifying quaternary (non-protonated) carbons and for establishing the connectivity between the different ring systems. For instance, HMBC correlations would be expected between the pyridine protons and the carbons of the phenyl and nitrophenyl substituents.

The application of these 2D NMR techniques would allow for a complete and confident assignment of all proton and carbon signals in the molecule, solidifying the structural elucidation.

Mass Spectrometry for Molecular Confirmation and Purity Assessment

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry is instrumental in confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, the molecular formula is C₂₃H₁₆N₂O₂. The calculated exact mass for the protonated molecule [M+H]⁺ is 353.1285. Experimental HRMS data show a found mass of 353.1280, which is in excellent agreement with the calculated value, thus confirming the molecular formula. nih.gov

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

| Ion | Calculated Exact Mass | Found Exact Mass |

|---|

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of the bonds. While a specific experimental IR spectrum for this compound is not detailed in the provided search results, the characteristic absorption frequencies for its key functional groups can be predicted based on established data for similar compounds.

The spectrum is expected to show characteristic bands for the aromatic C-H stretching, C=C and C=N bond vibrations within the aromatic and pyridine rings, and the symmetric and asymmetric stretching vibrations of the nitro group.

Table 4: Expected Characteristic IR Absorption Bands

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Phenyl and Pyridine Rings |

| Aromatic C=C Stretch | 1600 - 1450 | Phenyl and Pyridine Rings |

| Pyridine Ring C=N Stretch | ~1580 | Pyridine Ring |

| Asymmetric NO₂ Stretch | 1550 - 1500 | Nitro Group |

X-ray Diffraction Analysis for Solid-State Structural Elucidation of Related Pyridine Derivatives

Crystalline Structure Determination and Conformational Analysis

Studies on analogous compounds, such as 4-(3-methoxyphenyl)-2,6-diphenylpyridine and 4-(4-chlorophenyl)-2,6-diphenylpyridine (B3348017), consistently show that the multiple aromatic rings are not coplanar. nih.govnih.gov This non-planar conformation arises from the steric hindrance between the ortho-hydrogens of the phenyl groups at the 2- and 6-positions and the hydrogens on the pyridine ring. To alleviate this steric strain, the phenyl rings are twisted out of the plane of the central pyridine ring.

In the case of 2,6-diphenylpyridine (B1197909), the dihedral angles between the pyridine ring and the two phenyl rings are reported to be 29.68 (18)° and 26.58 (17)°. researchgate.net For 4-(4-chlorophenyl)-2,6-diphenylpyridine, the three phenyl rings exhibit a disrotatory conformation with respect to the pyridine ring, with dihedral angles ranging from 20.80 (3)° to 37.56 (4)°. nih.gov Similarly, in 4-(3-methoxyphenyl)-2,6-diphenylpyridine, the pyridine ring is inclined to the adjacent benzene (B151609) rings by 17.26 (6)°, 56.16 (3)°, and 24.50 (6)°. nih.gov This consistent observation of a twisted conformation across various derivatives underscores that the steric repulsion between the substituent rings is a dominant factor in determining the molecular geometry.

Based on these findings, it can be inferred that this compound will also adopt a non-planar conformation in the solid state. The phenyl rings at positions 2 and 6, and the 3-nitrophenyl group at position 4, will be twisted with respect to the central pyridine ring. The precise dihedral angles will be influenced by the electronic nature of the nitro group and the specific intermolecular interactions present in the crystal lattice. The crystal packing is often stabilized by a network of weak C-H···π interactions, as observed in the crystal structure of 4-(3-methoxyphenyl)-2,6-diphenylpyridine, which can link molecules into a three-dimensional network. nih.gov

The crystallographic data for these related compounds are typically obtained from single-crystal X-ray diffraction experiments. The resulting data allows for the determination of the unit cell dimensions, space group, and precise atomic coordinates, from which bond lengths, bond angles, and dihedral angles are calculated.

Table 1: Crystallographic Data for Related Pyridine Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

|---|---|---|---|---|---|---|---|---|---|

| 2,6-Diphenylpyridine researchgate.net | C₁₇H₁₃N | Orthorhombic | Pna2₁ | 16.1368 (16) | 12.5371 (14) | 6.2969 (4) | 90 | 1273.9 (2) | 4 |

| 4-(4-Chlorophenyl)-2,6-diphenylpyridine nih.gov | C₂₃H₁₆ClN | Monoclinic | P2(1)/c | 9.3995 (11) | 15.698 (2) | 12.0674 (16) | 107.561 (3) | 1696.2 (4) | 4 |

Table 2: Selected Dihedral Angles for Related Pyridine Derivatives

| Compound | Ring 1 vs. Pyridine (°) | Ring 2 vs. Pyridine (°) | Ring 3 vs. Pyridine (°) |

|---|---|---|---|

| 2,6-Diphenylpyridine researchgate.net | 29.68 (18) | 26.58 (17) | - |

| 4-(4-Chlorophenyl)-2,6-diphenylpyridine nih.gov | 20.80 (3) | 22.39 | 37.56 (4) |

These tables of crystallographic data from closely related compounds provide a robust framework for understanding the likely solid-state structure and conformational behavior of this compound. The consistent non-planar arrangement of the aryl substituents is a defining structural characteristic of this class of compounds.

Computational and Theoretical Investigations of 4 3 Nitrophenyl 2,6 Diphenylpyridine

Density Functional Theory (DFT) Calculations for Geometrical and Electronic Structure

Density Functional Theory (DFT) has become a primary method in computational chemistry for investigating the electronic structure of molecules. This approach is favored for its balance of accuracy and computational efficiency, making it suitable for analyzing relatively large molecules like 4-(3-Nitrophenyl)-2,6-diphenylpyridine. DFT calculations are instrumental in determining the molecule's three-dimensional shape, stability, and electronic properties.

The first step in a computational analysis is typically geometry optimization. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found on the potential energy surface. The resulting optimized geometry corresponds to the most stable conformation of the molecule in the gas phase. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral (torsional) angles between the central pyridine (B92270) ring and the three attached phenyl rings.

Table 1: Representative Optimized Geometrical Parameters for a Structurally Similar Phenylpyridine Derivative Calculated via DFT.

Note: The following data is for a related compound, 3,5-dimethyl-2,6-di(p-nitrophenyl)pyridine, and is presented for illustrative purposes to show typical results from DFT geometry optimization.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-N (Pyridine) | 1.34 Å |

| C-C (Pyridine) | 1.39 Å | |

| C-C (Inter-ring) | 1.49 Å | |

| N-O (Nitro Group) | 1.23 Å | |

| Bond Angle | C-N-C (Pyridine) | 117.5° |

| N-C-C (Pyridine) | 123.8° | |

| C-C-N (Nitro Link) | 118.5° | |

| Dihedral Angle | Pyridine - Phenyl | 45.2° |

Frontier Molecular Orbital (FMO) theory is fundamental to describing the chemical reactivity and electronic transitions of a molecule. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor.

Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters for a Structurally Similar Phenylpyridine Derivative.

Note: The following data is for 3,5-dimethyl-2,6-di(p-nitrophenyl)pyridine, calculated at the wB97XD/Def2TZVPP level, and is presented for illustrative purposes.

| Parameter | Symbol | Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -8.0865 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.1395 |

| HOMO-LUMO Energy Gap | ΔE | 6.9470 |

| Chemical Hardness | η | 3.4735 |

| Chemical Softness | S | 0.1440 |

| Electronegativity | χ | 4.6130 |

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. The MEP map is plotted onto the molecule's electron density surface, with different colors representing different values of the electrostatic potential.

Typically, regions of negative electrostatic potential, shown in shades of red and orange, are rich in electrons and are susceptible to electrophilic attack. These areas are often found around electronegative atoms like oxygen or nitrogen. Conversely, regions of positive electrostatic potential, colored in blue, are electron-deficient and represent likely sites for nucleophilic attack. For this compound, the MEP surface would likely show a significant negative potential around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring, while positive potentials would be expected on the hydrogen atoms of the phenyl rings.

Prediction and Analysis of Spectroscopic Properties through Quantum Chemical Calculations

Quantum chemical calculations are not only used to predict structure and reactivity but also to simulate various types of spectra. These theoretical predictions are invaluable for interpreting experimental data and assigning specific spectral features to molecular motions or electronic transitions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for molecular structure elucidation. Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can accurately predict the ¹H and ¹³C NMR chemical shifts. The calculated shifts are typically referenced against a standard compound, such as Tetramethylsilane (TMS).

For this compound, a simulated NMR spectrum would predict the chemical shifts for each unique hydrogen and carbon atom in the molecule. This allows for a direct comparison with experimental spectra, aiding in the assignment of complex signals and confirming the proposed structure. Discrepancies between calculated and experimental shifts can also provide insight into solvent effects or dynamic processes not captured by the gas-phase theoretical model.

Infrared (IR) spectroscopy measures the vibrational transitions of a molecule. DFT calculations can compute these vibrational frequencies, which correspond to the peaks observed in an experimental IR spectrum. Each calculated frequency is associated with a specific normal mode of vibration, such as C-H stretching, C=C ring stretching, or N-O stretching of the nitro group.

Theoretical frequency calculations are essential for making definitive assignments of the vibrational modes observed in experimental spectra. It is a standard practice to apply a scaling factor to the calculated frequencies to correct for approximations in the theoretical model and the neglect of anharmonicity, which improves the agreement with experimental data.

Table 3: Representative Calculated Vibrational Frequencies and Assignments for a Structurally Similar Nitroaromatic Compound.

Note: The data below illustrates typical results from a DFT frequency calculation and does not represent the specific compound of this article. Frequencies are often scaled to improve agreement with experimental values.

| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Vibrational Mode Assignment |

| 3250 | 3120 | Aromatic C-H Stretch |

| 1655 | 1589 | Aromatic C=C Stretch |

| 1598 | 1534 | Asymmetric NO₂ Stretch |

| 1395 | 1339 | Symmetric NO₂ Stretch |

| 1210 | 1162 | C-N Stretch |

| 885 | 849 | C-H Out-of-Plane Bend |

UV-Visible Absorption Spectra Modeling and Electronic Transitions

No specific theoretical studies detailing the UV-Visible absorption spectra or the electronic transitions of this compound were identified. Computational chemistry, often employing Time-Dependent Density Functional Theory (TD-DFT), is a standard method for modeling such spectroscopic properties. These calculations typically provide data on maximum absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions involved (e.g., π → π* or n → π*). However, without specific research on this compound, a data table for its calculated electronic transitions cannot be generated.

Theoretical Studies on Intramolecular Charge Transfer (ICT) Phenomena

Similarly, no dedicated theoretical investigations on the intramolecular charge transfer (ICT) phenomena in this compound were found. The structure of this molecule, featuring an electron-donating diphenylpyridine moiety and an electron-withdrawing nitrophenyl group, suggests the potential for ICT upon photoexcitation. Theoretical studies on ICT typically analyze the redistribution of electron density between the ground and excited states, often involving calculations of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO) and changes in dipole moment. The absence of such studies for this specific compound prevents a detailed, data-supported discussion of its ICT characteristics.

While general principles of ICT in nitroaromatic compounds are well-documented, applying these to this compound without specific computational data would be speculative and fall outside the scope of a scientifically accurate report.

Exploration of 4 3 Nitrophenyl 2,6 Diphenylpyridine in Advanced Materials Science

Non-linear Optical (NLO) Materials Applications

Organic molecules with delocalized π-electron systems and significant intramolecular charge transfer (ICT) are known to exhibit strong NLO responses, which are crucial for technologies like optical data storage, telecommunications, and optical switching. researchgate.net The NLO properties of such molecules can be fine-tuned by modifying the strength of electron donor and acceptor groups and the nature of the π-conjugated linker that separates them. researchgate.net The structure of 4-(3-Nitrophenyl)-2,6-diphenylpyridine, featuring a strong nitrophenyl acceptor group attached to a diphenyl-substituted pyridine (B92270) core, suggests significant potential for NLO applications.

Second-Order Nonlinear Optical Properties (e.g., Hyperpolarizability, Second Harmonic Generation (SHG))

Second-order NLO effects, such as Second Harmonic Generation (SHG)—the process of converting two photons of a specific frequency into a single photon with twice the frequency—are highly dependent on molecular asymmetry and a large first hyperpolarizability (β). Materials exhibiting these properties require a non-centrosymmetric arrangement in the bulk phase. scirp.org The key to a large molecular β value lies in the push-pull electronic structure, where an electron-donating group is connected to an electron-accepting group through a π-conjugated system. researchgate.net

In this compound, the nitrophenyl group serves as a powerful electron acceptor. The diphenyl-pyridine core constitutes the π-conjugated bridge. The phenyl groups at the 2 and 6 positions act as part of the delocalized system and can be considered weak donors compared to the strongly withdrawing nitro group. This intramolecular charge transfer from the diphenylpyridine moiety towards the nitrophenyl group upon excitation generates a large change in dipole moment, which is a prerequisite for a high β value. While specific experimental β values for this compound are not prominently available in the surveyed literature, studies on analogous push-pull systems provide insight. For comparison, calculated first hyperpolarizability (βtot) values for other push-pull molecules, such as p-nitroaniline, are in the range of 32.3 x 10⁻³⁰ esu. researchgate.net It is anticipated that the extended conjugation and strong acceptor group in the title compound would lead to a significant NLO response.

Third-Order Nonlinear Optical Properties (e.g., Third Harmonic Generation, Two-Photon Absorption (TPA), Optical Kerr Effect)

Third-order NLO properties are not restricted by symmetry and can be observed in a wider range of materials. These properties include phenomena like third harmonic generation (THG), the Optical Kerr Effect, and two-photon absorption (TPA). TPA is the simultaneous absorption of two photons, which can excite a molecule to a higher energy state. This property is particularly valuable for applications in 3D microfabrication, bio-imaging, and optical limiting.

Molecules with extended π-conjugation and strong charge-transfer character, like this compound, are excellent candidates for exhibiting significant TPA. The presence of both electron-donating (phenyl groups) and electron-accepting (nitrophenyl, pyridine) moieties within a conjugated framework can enhance third-order NLO susceptibility (χ(3)). For instance, studies on pyrimidine-based push-pull chromophores have demonstrated strong TPA responses in the near-infrared region. acs.org The large, delocalized electron system of this compound is expected to support the virtual excited states necessary for efficient third-order processes.

Structure-NLO Property Relationships in Pyridine-Based Chromophores

The design of efficient NLO materials is guided by well-established structure-property relationships. For pyridine-based chromophores, several factors are critical:

π-Conjugated Bridge: The pyridine ring and its phenyl substituents form the π-linker. The efficiency of charge transfer through this bridge is crucial. A more extensive and planar π-system generally leads to a stronger NLO response. acs.org

Molecular Geometry: The planarity of the molecule affects the degree of π-electron delocalization. While the core of this compound is aromatic and thus planar, steric hindrance between the rings can lead to twisting. Such deviations from planarity can disrupt conjugation and reduce the NLO response. A large dihedral angle between constituent rings can indicate poor π-electronic communication. researchgate.net

Organic Electronic Applications

Pyridine derivatives are widely utilized as organic electronic materials in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net Their electron-deficient nature makes them particularly suitable for roles requiring efficient electron transport. rsc.org

Design Principles for Pyridine Derivatives in Organic Electronics

For applications in organic electronics, particularly as electron-transport materials (ETMs) in OLEDs, pyridine derivatives are designed based on several key principles: scirp.orgrsc.org

Energy Level Alignment: The Lowest Unoccupied Molecular Orbital (LUMO) energy level must be positioned to allow for efficient electron injection from the cathode. A deeper LUMO level facilitates this process. researchgate.net The Highest Occupied Molecular Orbital (HOMO) should be sufficiently deep (low in energy) to block the passage of holes from the emissive layer into the electron-transport layer, thereby confining charge recombination to the desired zone. scirp.org

Charge Carrier Mobility: High electron mobility is essential for efficient charge transport, which helps to reduce the device's operating voltage and improve power efficiency. This property is influenced by molecular packing in the solid state. researchgate.net

High Triplet Energy (ET): In phosphorescent OLEDs (PhOLEDs), the ETM must have a triplet energy higher than that of the phosphorescent emitter to prevent the quenching of excitons, which would otherwise reduce device efficiency. scirp.org

Thermal and Morphological Stability: Materials used in electronic devices must be thermally stable to withstand the heat generated during operation and fabrication (e.g., vacuum deposition). A high glass transition temperature (Tg) is indicative of good morphological stability, preventing the degradation of thin-film layers over time. acs.org

Potential in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs) (based on related compounds)

While specific device data for this compound is limited, its potential can be inferred from its structure and by comparison with closely related compounds. Pyridine derivatives are well-suited as ETMs in OLEDs to enhance efficiency and stability. rsc.org

A structurally similar compound, 2,6-diphenyl-4-(pyren-1-yl)pyridine, has been successfully demonstrated as a hole-transporting material (HTM) in OLEDs. researchgate.netacs.org This is due to the electronic properties of the pyrene (B120774) moiety. However, replacing the pyrene group with a strongly electron-withdrawing nitrophenyl group would drastically alter the electronic characteristics of the molecule. The nitro group would significantly lower the LUMO energy level, making the molecule a prime candidate for an electron-transporting, rather than a hole-transporting, material. This modification would enhance electron injection from the cathode and improve the balance of charge carriers within an OLED device. rsc.org

The diphenylpyridine core provides good thermal stability, a desirable trait for device longevity. For example, the related compound 2,6-diphenyl-4-(pyren-1-yl)pyridine exhibits a high decomposition temperature of 357 °C. researchgate.net It is expected that this compound would possess similar thermal robustness.

For OFETs, the charge transport characteristics are paramount. The introduction of electron-withdrawing groups like nitro substituents is a known strategy to create n-channel (electron-transporting) semiconductor materials. Therefore, this compound is a promising candidate for use as the active layer in n-channel OFETs, which are essential components for complementary logic circuits.

The table below compares the properties of the known hole-transporting analogue with the projected properties for this compound as an electron-transporting material.

| Property | 2,6-diphenyl-4-(pyren-1-yl)pyridine researchgate.netacs.org | This compound (Projected) | Role in Organic Electronics |

| Primary Functional Group | Pyrene (Hole-transporting) | 3-Nitrophenyl (Electron-withdrawing) | Determines charge carrier type. |

| Projected Carrier Type | p-type (hole transport) | n-type (electron transport) | Defines application as HTL or ETL. |

| HOMO Energy Level | ~ -5.6 eV | Deeper than -5.6 eV | A deep HOMO is crucial for hole-blocking in an ETL. |

| LUMO Energy Level | ~ -2.3 eV | Lower than -2.3 eV | A low LUMO facilitates electron injection from the cathode. |

| Thermal Stability (Td) | High (357 °C) | Expected to be high | Essential for device lifetime and operational stability. |

| Potential Application | Hole-Transport Layer (HTL) in OLEDs | Electron-Transport Layer (ETL) in OLEDs; n-channel semiconductor in OFETs | Versatility in device architecture. |

Supramolecular Chemistry and Self-Assembly of Pyridine Derivatives

The field of supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules, where the components are held together by noncovalent intermolecular forces. Pyridine derivatives, particularly those with extensive aromatic systems like this compound, are exceptional building blocks for creating complex, self-assembled supramolecular architectures. The specific geometry and electronic properties of these molecules—the planar nature of the aromatic rings and the presence of the nitrogen heteroatom—dictate their assembly into higher-order structures. Molecular aggregation studies on various pyridine-appended fluorophores have shown the formation of 1D nanostructures, where intermolecular interactions evolve with changes in the environment, leading to tunable fluorescence properties. This controlled self-assembly is fundamental to the development of advanced materials with tailored optical and electronic characteristics.

Noncovalent Interactions in Supramolecular Architectures

The stability and structure of supramolecular assemblies involving this compound and its analogs are governed by a variety of noncovalent interactions. These weak forces, though individually modest, collectively provide the necessary energy to form stable and well-defined structures.

Crystal structure analyses of closely related compounds, such as 4-(3-methoxyphenyl)-2,6-diphenylpyridine and 4-(4-chlorophenyl)-2,6-diphenylpyridine (B3348017), reveal the critical role of specific interactions. researchgate.netnih.gov A predominant interaction in these structures is the C-H···π interaction, where a hydrogen atom from a phenyl ring of one molecule interacts with the electron cloud of an aromatic ring on an adjacent molecule. researchgate.net These interactions link molecules into extensive networks, such as stacks or three-dimensional frameworks. researchgate.net

The spatial arrangement of the aromatic rings is another key feature. In 4-(4-chlorophenyl)-2,6-diphenylpyridine and its bromo-analog, the phenyl rings at the 2- and 6-positions are twisted with respect to the central pyridine ring, as are the phenyl rings at the 4-position. nih.govresearchgate.net This disrotatory conformation is a common feature in this class of compounds. nih.govresearchgate.net The specific dihedral angles are influenced by the substituents on the phenyl rings.

Van der Waals forces and π-π stacking are also significant, particularly in densely packed crystal structures. The electron-deficient nitro group in this compound can further influence the supramolecular assembly through dipole-dipole interactions and potentially anion-π interactions, where the electron-poor aromatic ring interacts favorably with anions. nih.gov The interplay of these various noncovalent forces dictates the final supramolecular architecture.

Below is a data table summarizing the crystallographic data and key interactions for analogous compounds.

| Compound | Crystal System | Space Group | Key Noncovalent Interactions | Ref. |

| 4-(3-methoxyphenyl)-2,6-diphenylpyridine | Monoclinic | I2/a | C—H···π interactions, van der Waals forces | researchgate.net |

| 4-(4-chlorophenyl)-2,6-diphenylpyridine | Monoclinic | P2₁/c | No significantly short intermolecular contacts noted | nih.gov |

| 4-(4-bromophenyl)-2,6-diphenylpyridine | Monoclinic | P2₁/c | π-π stacking (inferred from packing) | researchgate.net |

Host-Guest Chemistry with Pyridine Scaffolds

Host-guest chemistry involves the formation of unique complexes where a "host" molecule encapsulates a "guest" molecule or ion. researchgate.netsemanticscholar.org The pyridine scaffold, with its combination of a hydrogen-bond accepting nitrogen atom and aromatic rings capable of π-π interactions, is an excellent platform for designing host molecules. oiccpress.com

While specific host-guest studies on this compound are not extensively documented, the principles can be understood from related systems. Pyridinium-based hosts, for example, can form stable complexes with guest molecules through a combination of electrostatic interactions, hydrogen bonding, C-H···π interactions, and London dispersion forces. oiccpress.com In one such system, a host composed of alternating pyridinium (B92312) and phenyl rings was shown to encapsulate guest molecules, with dispersion forces contributing significantly to the stability of the complex. oiccpress.com

The cavity of a host molecule provides a microenvironment that is distinct from the bulk solution, which can be exploited for molecular recognition and catalysis. The 2,6-diphenylpyridine (B1197909) framework can create a cleft-like environment suitable for binding planar aromatic guests through π-π stacking, while the nitrogen atom can serve as a specific binding site for guests capable of hydrogen bonding. The electronic nature of the substituents on the phenyl rings can be tuned to modulate the binding affinity and selectivity of the host for different guests. The electron-withdrawing nitro group in this compound would make the aromatic rings more electron-deficient, potentially enhancing their ability to bind electron-rich guest molecules.

Chemosensors and Molecular Recognition

Chemosensors are molecules designed to signal the presence of a specific chemical species (analyte) through a detectable change, such as in color or fluorescence. dntb.gov.ua The process of molecular recognition, where the sensor selectively binds to the target analyte, is central to its function. Pyridine derivatives are widely used in the development of chemosensors due to their versatile coordination chemistry and photophysical properties. dntb.gov.uamdpi.com

The this compound framework possesses features that make it a promising candidate for chemosensor design. The extended π-conjugated system often results in fluorescent properties. Upon binding an analyte, the electronic structure of the molecule can be perturbed, leading to a change in the fluorescence intensity (quenching or enhancement) or a shift in the emission wavelength. nih.gov

Pyridine-based sensors have been developed for a wide range of analytes:

Anions: The pyridine nitrogen can act as a hydrogen bond acceptor or be protonated to create a positively charged pyridinium group, which can then bind anions through electrostatic interactions. researchgate.net Sensors based on pyridine moieties have shown high sensitivity and selectivity for anions like nitrite. mdpi.com

Cations: The nitrogen atom of the pyridine ring can also coordinate with metal ions, leading to changes in fluorescence. This has been utilized to detect toxic heavy metal ions such as Hg²⁺, Ni²⁺, and Co²⁺. mdpi.com

Neutral Molecules: The electron-deficient nature of the nitrophenyl group makes the molecule a potential receptor for electron-rich aromatic compounds, such as nitroaromatics, through π-π stacking interactions. Pyridine-functionalized probes have demonstrated the ability to detect hazardous pollutants like 2,4,6-trinitrophenol (TNP) in aqueous and cellular environments through fluorescence quenching. nih.govresearchgate.net

The mechanism of sensing often involves processes like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). In the case of this compound, the interaction with an analyte could modulate an ICT pathway between the electron-donating diphenylpyridine core and the electron-withdrawing nitrophenyl substituent, resulting in a measurable optical response.

The table below summarizes findings on pyridine-based chemosensors for different analytes.

| Sensor Type | Analyte Detected | Sensing Mechanism | Observable Change | Ref. |

| Pyridine-functionalized Schiff-base | 2,4,6-Trinitrophenol (TNP) | Photoinduced Electron Transfer (PET), Resonance Energy Transfer (RET) | Fluorescence quenching | nih.govresearchgate.net |

| 4-(Pyrrol-1-yl)pyridine Aggregate | Nitrite ions (NO₂⁻) | Changes in supramolecular aggregation | Naked-eye color change, change in absorbance | mdpi.com |

| 2-Amino-pyridine derivative | Toxic Cations (Cr²⁺, Hg²⁺, Ni²⁺, Co²⁺) | Complexation with metal ions | Different fluorescent responses for each ion | mdpi.com |

Chemical Reactivity and Derivatization of 4 3 Nitrophenyl 2,6 Diphenylpyridine

Functionalization of the Pyridine (B92270) Ring

The pyridine ring is an electron-deficient heterocycle, a characteristic that governs its reactivity toward both electrophilic and nucleophilic reagents. The presence of three bulky aryl substituents at the 2, 4, and 6 positions introduces significant steric considerations that also influence potential transformations.

Electrophilic and Nucleophilic Substitution Pathways on the Pyridine Nucleus

Electrophilic Aromatic Substitution: The pyridine ring is inherently deactivated towards electrophilic aromatic substitution (SEAr) due to the electron-withdrawing nature of the nitrogen atom. This effect is exacerbated in acidic conditions, which are common for SEAr reactions like nitration or sulfonation, as the nitrogen atom becomes protonated, further increasing its deactivating effect. wikipedia.org Consequently, direct electrophilic attack on the pyridine nucleus of 4-(3-nitrophenyl)-2,6-diphenylpyridine is highly unfavorable. Electrophilic substitution would preferentially occur on the less deactivated phenyl substituents (see Section 6.3). wikipedia.org

Nucleophilic Aromatic Substitution: In contrast, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the ortho (C2, C6) and para (C4) positions. However, in the parent compound, these positions are already occupied by stable phenyl and nitrophenyl groups, which are not good leaving groups. Therefore, classical SNAr reactions on the pyridine nucleus are not a viable pathway for derivatization without prior modification. For SNAr to occur, one of the substituents would need to be replaced by a group that can act as a leaving group, such as a halogen. For instance, studies on pentafluoropyridine (B1199360) show that nucleophilic attack occurs selectively at the C4 position under mild conditions, while harsher conditions can lead to substitution at the C2 and C6 positions. rsc.org

C-H Functionalization Strategies

Modern synthetic methods offer pathways to functionalize the remaining C-H bonds at the C3 and C5 positions of the pyridine ring. Transition metal-catalyzed C-H activation has emerged as a powerful tool for forging new bonds at positions that are traditionally difficult to access. nih.govrsc.org While much of the research on pyridine functionalization has focused on the C2 position, strategies for distal C-H functionalization at the C3 and C4 positions have been developed. nih.govresearchgate.net

For a 2,4,6-trisubstituted pyridine, the C3 and C5 positions are the only available sites for direct functionalization. Achieving regioselectivity at these positions can be challenging due to steric hindrance from the adjacent aryl groups. nih.gov However, methodologies using transition metal catalysts such as palladium, rhodium, or iridium have shown promise in directing functionalization to specific C-H bonds of the pyridine core. nih.govbeilstein-journals.org These strategies could potentially be adapted to introduce alkyl, aryl, or other functional groups at the C3 and C5 positions of this compound, providing a route to novel derivatives.

Transformations Involving the Nitrophenyl Moiety

The nitrophenyl group at the C4 position is a key site for chemical modification, with the nitro functionality being particularly versatile for transformation into other groups.

Reduction of the Nitro Group to Amino or Other functionalities

The reduction of the nitro group is one of the most important and widely used transformations in organic chemistry, providing a reliable route to the corresponding amino compound. sci-hub.stacs.org The conversion of this compound to 4-(3-aminophenyl)-2,6-diphenylpyridine can be achieved using a variety of reducing agents. This transformation is significant as it converts a strongly electron-withdrawing substituent into a strongly electron-donating one, drastically altering the electronic properties of the molecule. The resulting amino group can then serve as a handle for further derivatization (e.g., acylation, diazotization).

Common methods for the reduction of aromatic nitro compounds are highly efficient and chemoselective, tolerating a wide array of other functional groups. sci-hub.st Catalytic hydrogenation is a frequently employed method, utilizing catalysts such as palladium on carbon (Pd/C) or Raney nickel with a hydrogen source. commonorganicchemistry.comwikipedia.org Metal-based reductions under acidic conditions, such as with iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂), also provide mild and effective alternatives. commonorganicchemistry.com For instance, the reduction of a dinitro-substituted 2,6-bis(phenoxy)phenyl-pyridine to the corresponding diamine has been successfully achieved using Pd/C and hydrazine (B178648) monohydrate. researchgate.net

Under controlled conditions, the reduction can be stopped at the intermediate hydroxylamine (B1172632) stage. wikipedia.orgmdpi.com This partial reduction can be accomplished using reagents like zinc metal in aqueous ammonium (B1175870) chloride. wikipedia.orgmdpi.com

| Reagent/System | Primary Product | Typical Conditions | Reference |

|---|---|---|---|

| H₂ / Palladium on Carbon (Pd/C) | Amine (-NH₂) | Hydrogen gas, various solvents (e.g., ethanol, ethyl acetate) | commonorganicchemistry.com |

| H₂ / Raney Nickel | Amine (-NH₂) | Hydrogen gas, often used to avoid dehalogenation | commonorganicchemistry.com |

| Iron (Fe) / Acetic Acid (AcOH) | Amine (-NH₂) | Mild, acidic conditions | commonorganicchemistry.com |

| Tin(II) Chloride (SnCl₂) | Amine (-NH₂) | Mild, tolerates other reducible groups | commonorganicchemistry.com |

| Zinc (Zn) / Ammonium Chloride (NH₄Cl) | Hydroxylamine (-NHOH) | Aqueous, neutral conditions | wikipedia.orgmdpi.com |

Derivatization and Modification of the Phenyl Substituents

The three phenyl rings attached to the pyridine core can undergo electrophilic aromatic substitution. The reactivity and regioselectivity of these reactions are influenced by the electronic effects of the pyridine ring and, in the case of the C4 substituent, the nitro group.

Phenyl Rings at C2 and C6: The pyridine ring acts as an electron-withdrawing group via an inductive effect, deactivating the attached phenyl rings at the C2 and C6 positions towards electrophilic attack. Substitution will be directed to the meta and para positions of these phenyl rings, with the para position generally being sterically favored.

Nitrophenyl Ring at C4: The nitro group (-NO₂) is a powerful deactivating and meta-directing group. chemguide.co.uk Therefore, any further electrophilic substitution on this ring will occur at the positions meta to the nitro group (i.e., the C2', C4', or C6' positions of the nitrophenyl ring).

Standard electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation could be employed to introduce new functional groups onto these rings, provided that sufficiently forcing conditions are used to overcome the deactivation. wikipedia.org

| Ring System | Directing Group(s) | Reactivity | Predicted Major Substitution Position(s) |

|---|---|---|---|

| C2 and C6 Phenyl Rings | Pyridine (deactivating, m-directing) | Deactivated | para- to pyridine, meta- to pyridine |

| C4 Nitrophenyl Ring | Pyridine (deactivating) Nitro (-NO₂) (strongly deactivating, m-directing) | Strongly Deactivated | meta- to the nitro group |

Isotopic Labeling Strategies for Mechanistic and Analytical Research

Isotopic labeling is crucial for mechanistic studies, pharmacokinetic analysis, and as internal standards in mass spectrometry. nih.gov Recent advances have provided general methods for incorporating isotopes like ¹⁵N and deuterium (B1214612) (²H) into the pyridine ring itself. acs.org

A powerful strategy for ¹⁵N-labeling of substituted pyridines involves a ring-opening and ring-closing sequence. nih.govacs.orgchemrxiv.org The pyridine is first activated and reacted with an amine (e.g., dibenzylamine) to form an open-chain Zincke imine intermediate. This intermediate is then re-cyclized using a labeled nitrogen source, such as commercially available ¹⁵NH₄Cl. nih.govchemrxiv.org This method is notable for its broad applicability to a range of substituted pyridines and typically achieves very high levels of isotope incorporation (>95%). nih.govchemrxiv.org This late-stage labeling approach would be suitable for converting this compound into its ¹⁵N-isotopologue.

Furthermore, the Zincke imine intermediate can be used to introduce deuterium atoms at the C3 and C5 positions of the pyridine ring prior to the ring-closing step. nih.govacs.org This allows for the synthesis of higher mass isotopologues containing both ¹⁵N and ²H, which are valuable for certain analytical applications. chemrxiv.org

Future Perspectives and Emerging Research Avenues for 4 3 Nitrophenyl 2,6 Diphenylpyridine

Development of More Sustainable and Efficient Synthetic Routes

The synthesis of 2,4,6-triarylpyridines, including 4-(3-Nitrophenyl)-2,6-diphenylpyridine, has traditionally involved methods that are often time-consuming and environmentally taxing. Future research is increasingly focused on developing greener and more efficient synthetic protocols. A significant advancement in this area is the use of one-pot, multi-component reactions (MCRs), which offer numerous advantages such as procedural simplicity, reduced reaction times, and higher yields. nih.gov

One such sustainable approach involves the catalyst-free, solvent-free condensation of 3-nitrobenzaldehyde (B41214), acetophenone (B1666503), and ammonium (B1175870) acetate (B1210297) at elevated temperatures. This method stands out for its environmental friendliness and cost-effectiveness. nih.gov Microwave-assisted organic synthesis (MAOS) represents another promising avenue. Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields by providing uniform and rapid heating. nih.govresearchgate.netnih.gov The application of microwave-assisted synthesis to pyridine (B92270) derivatives has been shown to be highly effective, offering a greener alternative to conventional heating methods. researchgate.netacs.org

Furthermore, the development of novel catalytic systems is a key research direction. Iron-catalyzed cyclization of ketoxime acetates and aldehydes provides a green route to substituted pyridines. researchgate.net Heterogeneous catalysts, such as cobalt-decorated magnetic nanoparticles, are also being explored for the one-pot synthesis of triarylpyridines. rsc.org These catalysts offer the advantage of easy separation and reusability, contributing to more sustainable chemical processes. The use of environmentally benign solvents like polyethylene (B3416737) glycol (PEG) is another area of interest for developing eco-friendly synthetic methodologies. chemrxiv.org

| Synthetic Method | Key Features | Potential Advantages |

|---|---|---|

| Catalyst-Free, Solvent-Free Condensation | Three-component reaction of an aromatic aldehyde, acetophenone, and ammonium acetate. nih.gov | Environmentally friendly, low cost, simple procedure. nih.gov |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation for rapid heating. nih.gov | Reduced reaction times, higher yields, energy efficient. nih.gov |

| Iron-Catalyzed Cyclization | Involves the reaction of ketoxime acetates and aldehydes with an iron catalyst. researchgate.net | Good functional group tolerance, high yields. researchgate.net |

| Heterogeneous Catalysis | Employs reusable catalysts like magnetic nanoparticles. rsc.org | Easy catalyst separation and recycling, solvent-free conditions. rsc.org |

Advanced Computational Modeling for Tailored Property Prediction and Materials Design

Advanced computational modeling, particularly using Density Functional Theory (DFT), is poised to play a crucial role in predicting the properties of this compound and guiding the design of new materials. mdpi.comresearchgate.net DFT calculations can provide deep insights into the molecule's electronic structure, frontier molecular orbitals (HOMO-LUMO), and nonlinear optical (NLO) properties. nih.govmdpi.com For instance, the HOMO-LUMO energy gap is a critical parameter that influences the molecule's reactivity and electronic transitions. mdpi.com

Computational studies on structurally similar nitrophenyl-substituted heterocyclic compounds have successfully predicted their reactivity, stability, and potential for applications in NLO. nih.govmdpi.com By calculating properties such as polarizability and hyperpolarizability, researchers can screen for molecules with significant NLO responses, which are valuable for applications in optical data storage and processing. nih.govrsc.org

The table below illustrates the types of data that can be generated through DFT calculations for compounds analogous to this compound, showcasing the predictive power of these methods.

| Calculated Property | Significance | Example Finding in Analogous Systems |

|---|---|---|

| HOMO-LUMO Energy Gap (ΔEg) | Indicates chemical reactivity and electronic transition energy. mdpi.com | Reduced HOMO-LUMO gaps (around 4.0 eV) suggest potential for charge transfer. mdpi.com |

| First-Order Hyperpolarizability (β₀) | Measures the nonlinear optical response of a molecule. nih.gov | Values significantly greater than that of urea (B33335) indicate promising NLO properties. nih.gov |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution and predicts sites for electrophilic/nucleophilic attack. nih.gov | Nitro groups are identified as centers for electrophilic attacks in related molecules. nih.gov |

| Natural Bond Orbital (NBO) Analysis | Investigates charge transfer interactions within the molecule. acs.org | Reveals intramolecular charge transfer from donor to acceptor groups. acs.org |

Exploration of Novel Materials Applications Beyond Current Scope

The unique molecular structure of this compound, which combines an electron-withdrawing nitro group with a π-conjugated pyridine core, suggests its potential for a range of novel material applications. One of the most promising areas is in the field of nonlinear optics (NLO). nih.gov Organic molecules with a donor-π-acceptor framework can exhibit large second-order NLO responses, making them suitable for applications like optical switching and frequency conversion. nih.govnih.gov The nitrophenyl group acts as an effective electron acceptor, which could lead to significant intramolecular charge transfer and, consequently, a strong NLO effect. nih.gov

Another emerging application is in the development of chemical sensors. The pyridine nitrogen atom can act as a binding site for analytes, and the electronic properties of the molecule can be modulated upon binding, leading to a detectable signal. For example, pyridine-functionalized materials have been used in the sensitive detection of nitrophenols and other environmental pollutants. nih.govnih.gov The fluorescence properties of this compound could potentially be quenched or enhanced in the presence of specific analytes, forming the basis of a fluorescent sensor. nih.gov

Furthermore, the electroluminescent properties of diphenylpyridine-based compounds suggest potential applications in organic light-emitting diodes (OLEDs). researchgate.net The HOMO and LUMO energy levels of these materials are crucial for their performance as emitters in OLED devices. researchgate.net Future research could focus on tuning the electronic properties of this compound to achieve efficient emission in the visible spectrum. nih.gov

Integration into Hybrid Organic-Inorganic Materials Systems

The incorporation of this compound into hybrid organic-inorganic materials is a compelling research direction that could lead to novel materials with enhanced functionalities. nih.gov One of the most explored areas in this domain is the use of functionalized organic molecules as ligands in the synthesis of Metal-Organic Frameworks (MOFs). mdpi.com MOFs are crystalline porous materials with applications in gas storage, separation, and catalysis. mdpi.com The pyridine nitrogen atom in this compound can coordinate with metal ions, making it a suitable candidate for a building block in MOF synthesis. rsc.orgmdpi.com The presence of the nitrophenyl group could impart specific functionalities to the MOF, such as selective adsorption or catalytic activity.

Another approach is the integration of this compound into silica-based nanomaterials. nih.gov Functionalized silica (B1680970) nanoparticles are widely used as platforms for drug delivery and catalysis. nih.gov this compound could be anchored onto the surface of silica nanoparticles, creating a hybrid material that combines the properties of both components. For example, such a hybrid could be explored for targeted delivery or as a supported catalyst.

The development of hybrid materials based on covalent organic frameworks (COFs) and carbon nanotubes (CNTs) also presents an exciting opportunity. rsc.org These hybrid composites are being investigated for their catalytic applications. rsc.org The functional groups on this compound could allow for its incorporation into these advanced material architectures, potentially leading to new catalytic systems with enhanced performance.

Q & A

Q. What are the optimized synthetic routes for 4-(3-Nitrophenyl)-2,6-diphenylpyridine, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via Kröhnke pyridine synthesis or multicomponent condensation. For example:

- Classical Method (): React benzaldehyde, p-nitroacetophenone, and ammonium acetate in glacial acetic acid under reflux (2 hours). Yield: ~46% after recrystallization.

- Microwave-Assisted Synthesis (): Using HMDS as a nitrogen source under microwave irradiation reduces reaction time but yields 46% (81 mg).

- Clay-Catalyzed Method (): Montmorillonite K10 clay in solvent-free conditions achieves higher yields (e.g., 58% for analogous derivatives).

Key Factors Affecting Yield:

- Catalyst: Clay catalysts enhance efficiency by reducing side reactions.

- Temperature: Microwave irradiation accelerates kinetics but may require precise control to avoid decomposition.

- Solvent: Glacial acetic acid aids in proton transfer but may complicate purification.

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

Methodological Answer:

- ¹H NMR (): Key signals include aromatic protons at δ 7.42–8.39 ppm (multiplet patterns distinguish phenyl and pyridine rings).

- FT-IR (): Nitro group vibrations at ~1528 cm⁻¹ (asymmetric) and ~1351 cm⁻¹ (symmetric).

- HRMS (): Exact mass confirmation (e.g., [M+H]⁺ calcd. 353.1290, observed 353.1290).

Purity Assessment:

- Melting point consistency (e.g., 174–175°C for 4-(4-nitrophenyl) analogs).

- Chromatography (TLC/HPLC) to detect unreacted starting materials.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protection: Use chemical-impermeable gloves and avoid dust formation ().

- Ventilation: Ensure fume hoods for reactions involving acetic acid or nitro intermediates.

- Spill Management: Employ dry chemical extinguishers (e.g., CO₂) and avoid aqueous cleanup to prevent contamination ().

Advanced Note: Nitroaryl compounds may form explosive byproducts under extreme heat; monitor decomposition temperatures.

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Methodological Answer:

-

SHELX Refinement (): Use SHELXL for small-molecule refinement. Key steps:

- Import intensity data (e.g., from XRD).

- Apply twin refinement if data suggests twinning (common in nitro-substituted aromatics).

- Validate using R-factors (<5% for high-resolution data).

-

Intermolecular Interactions (): Analyze π-π stacking (3.5–4.0 Å distances) and Cl···H interactions in analogs (e.g., 4-(4-chlorophenyl) derivative).

Case Study: The dihedral angle between nitro-phenyl and pyridine rings in analogs ranges 20.8–37.5° (), influencing electronic conjugation.

Q. How do structural modifications (e.g., substituent position) impact biological activity in 1,4-dihydropyridine derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR):

Experimental Design:

Synthesize derivatives with varied substituents (e.g., methoxy, halogen).

Evaluate cytotoxicity via MTT assays.

Correlate logP values (lipophilicity) with IC₅₀ using QSAR models.

Q. How can computational methods predict electronic properties and reactivity of this compound?

Methodological Answer:

-

- Optimize geometry at B3LYP/6-31G* level.

- Calculate HOMO-LUMO gaps to assess charge-transfer potential (critical for photophysical studies).

- Simulate electrostatic potential maps to identify electrophilic/nucleophilic sites.

-

MD Simulations: Model interactions with biological targets (e.g., DNA intercalation) using AMBER or GROMACS.

Case Study: Methoxy groups in analogs reduce planarity, altering π-stacking efficiency ().

Q. How to address discrepancies in reported physical data (e.g., melting points, yields) across studies?

Methodological Answer:

- Root Cause Analysis:

- Purity: Recrystallization solvents (e.g., ethanol vs. DCM) affect melting points.

- Synthetic Route: Microwave vs. reflux methods yield polymorphs with distinct thermal profiles.

Resolution Protocol:

Reproduce synthesis under controlled conditions.

Characterize via DSC for polymorph detection.

Cross-validate with independent techniques (e.g., PXRD for crystallinity).

Example: Melting points for 4-(4-nitrophenyl) analogs vary between 174–205°C due to solvent traces ().

Q. What advanced techniques elucidate nitro group orientation and its impact on molecular packing?

Methodological Answer:

-

Single-Crystal XRD ():

- Measure torsion angles between nitro and adjacent rings.

- Identify hydrogen-bonding networks (e.g., C–H···O interactions).

-

Polarized Raman Spectroscopy: Resolve nitro group orientation in amorphous regions.

Key Finding: Nitro groups in 3-position induce steric hindrance, reducing crystallinity compared to 4-substituted analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.